![molecular formula C15H13F2N3O5S B4770814 N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4770814.png)
N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Overview
Description
N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as DFN-15, is a novel small molecule compound that has been recently developed for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in a wide range of scientific applications.
Mechanism of Action
The mechanism of action of N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide involves the inhibition of the NF-κB pathway. This pathway plays a critical role in the regulation of immune and inflammatory responses, and its dysregulation has been linked to various diseases, including cancer and autoimmune disorders. By inhibiting the activation of this pathway, N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the proliferation of cancer cells. Additionally, N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, it has been extensively studied and has a well-characterized mechanism of action. However, one limitation of using N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for the use of N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in scientific research. One area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide may have potential as a chemotherapeutic agent for the treatment of various types of cancer. Further studies are needed to explore these potential applications of N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide.
Scientific Research Applications
N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for the treatment of various diseases. Additionally, N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been found to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O5S/c1-26(24,25)19(11-3-2-4-12(8-11)20(22)23)9-15(21)18-14-6-5-10(16)7-13(14)17/h2-8H,9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQNURSCZMVOPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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